tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-11-15(18(22)25-19(2,3)4)16(14(10-20)17(21)24-11)12-6-8-13(23-5)9-7-12/h6-9,16H,21H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUOKTNKCXIURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate typically involves a multi-step reaction process. One common method includes the reaction of aldehydes, amines, malononitrile, and dimethyl acetylenedicarboxylate in the presence of a catalyst such as meglumine . This one-pot synthesis method is efficient and yields high purity products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also emphasized to ensure sustainable production practices.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Meglumine, thiourea dioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. Its cyano and amino groups play a crucial role in its reactivity, allowing it to form stable complexes with other molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aryl Group
The 4-methoxyphenyl group in the target compound can be replaced with other aryl substituents, altering electronic and steric properties:
Ester Group Modifications
The tert-butyl ester group significantly impacts physicochemical properties compared to smaller esters:
Heterocyclic and Hybrid Derivatives
Hybrid structures with fused heterocycles exhibit divergent pharmacological profiles:
Solubility and Lipophilicity
Biological Activity
Tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a member of the pyran class of heterocyclic compounds, notable for its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O₃ |
| Molecular Weight | 270.29 g/mol |
| Key Functional Groups | Amino, cyano, methoxyphenyl |
The presence of these functional groups contributes to its reactivity and biological activity, enabling it to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves a multicomponent reaction (MCR) that combines aldehydes, malononitrile, and β-ketoesters in the presence or absence of catalysts. This method allows for the efficient construction of the pyran framework while maintaining high yields.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Studies have shown that derivatives of pyran compounds can inhibit cancer cell proliferation. For instance, similar compounds have been tested for their ability to induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity by modulating inflammatory pathways.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.
The biological effects of this compound are believed to arise from its interactions with specific molecular targets:
- Enzyme Inhibition : The amino and cyano groups can interact with enzyme active sites, potentially inhibiting their function.
- Receptor Binding : The methoxyphenyl group may facilitate binding to receptors involved in cell signaling pathways, influencing cellular responses.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of various pyran derivatives, including this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, suggesting its potential as a chemotherapeutic agent .
Study 2: Anti-inflammatory Properties
In another investigation, the compound was tested for its ability to modulate inflammatory cytokine production in vitro. Results showed a marked decrease in pro-inflammatory cytokines upon treatment, highlighting its potential as an anti-inflammatory agent .
Q & A
Q. What are the established synthetic routes for tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate, and what are their key methodological considerations?
The compound is synthesized via multicomponent reactions (MCRs) . A common approach involves reacting substituted benzaldehydes, malononitrile, and ethyl acetoacetate in the presence of a base like triethylamine (Et₃N) under reflux conditions . For example:
- Method : Mix 4-methoxybenzaldehyde, malononitrile, and ethyl acetoacetate in CH₂Cl₂ with Et₃N. Reflux for 4–6 hours. Isolate the product via column chromatography (yield: ~70–85%) .
- Critical Parameters : Solvent polarity, catalyst/base selection, and reaction time significantly impact yield. Water-mediated MCRs offer eco-friendly alternatives but may require longer reaction times .
Q. How is this compound characterized spectroscopically, and what are the diagnostic NMR signals?
1H/13C-NMR in DMSO-d₆ reveals key structural features:
- 1H-NMR :
Q. What are the recommended storage conditions to ensure compound stability?
Store in airtight containers at room temperature (20–25°C) in a dry, dark environment to prevent hydrolysis of the tert-butyl ester or methoxy group oxidation. Avoid exposure to strong acids/bases and humidity .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what catalytic systems show promise?
Catalyst Screening :
Q. What mechanistic insights explain the formation of the 4H-pyran core in this compound?
The reaction proceeds via a Knoevenagel-Michael-cyclocondensation cascade :
- Knoevenagel : Malononitrile and aldehyde form an α,β-unsaturated nitrile.
- Michael Addition : Ethyl acetoacetate attacks the nitrile’s β-position.
- Cyclocondensation : Intramolecular cyclization yields the 4H-pyran ring . Key Evidence : DFT calculations and intermediate isolation studies support this pathway .
Q. How should researchers address contradictions in reported spectral data (e.g., NMR shifts)?
- Case Study : A retracted study reported δ 4.44 ppm for the pyran CH group , while independent work observed δ 4.24 ppm .
- Resolution :
Validate assignments via 2D NMR (HSQC, HMBC) to resolve overlapping signals.
Cross-check with X-ray crystallography (e.g., SHELX-refined structures) .
Use deuterated solvents consistently to avoid solvent-induced shifts.
Methodological Recommendations
- X-Ray Crystallography : Refine crystal structures using SHELXL (for small molecules) or SHELXE (for twinned macromolecular data) .
- Reaction Monitoring : Use in-situ IR or LC-MS to track intermediate formation.
- Data Reproducibility : Report solvent purity, spectrometer frequencies (e.g., 400 MHz vs. 500 MHz), and calibration standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
